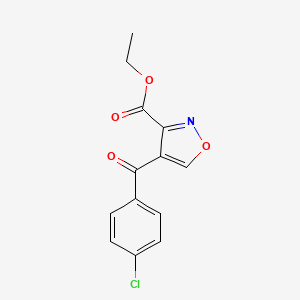
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H11ClO3 . It is also known by other names such as 3-(4-Chlorophenyl)-3-oxopropanoic acid ethyl ester, and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate . It has an average mass of 226.656 Da and a monoisotopic mass of 226.039673 Da .
Synthesis Analysis
The synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate and its derivatives involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . It may also be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide .Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The structure can be viewed in 3D using Java or Javascript .Chemical Reactions Analysis
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate may participate in various chemical reactions. For instance, it may be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, and synthesis of antiplasmodial agents .Physical And Chemical Properties Analysis
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has a molecular formula of C11H11ClO3, an average mass of 226.656 Da, and a monoisotopic mass of 226.039673 Da . More detailed physical and chemical properties were not found in the retrieved sources.科学的研究の応用
Synthesis and Structural Analysis
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been utilized in various synthetic processes. A notable application involves its reaction with different compounds to form new chemical structures. For instance, Souldozi et al. (2007) synthesized Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, which was then reacted with 2-chlorobenzoxazole to produce N-substituted isoxazolone. The structure of the final product was confirmed by spectroscopy and X-ray single crystal structure determination (Souldozi et al., 2007).
Biomimetic Synthesis
In biomimetic synthesis, which aims to mimic biological processes, ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate plays a role in synthesizing complex molecules. Moorthie et al. (2007) developed an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, intending to use it in a convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Intercalation Studies
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been studied for its intercalation properties. Mosher et al. (1996) investigated a compound, ethyl 3-(9-anthryl)-5-methyl-4-isoxazolecarboxylate, which possesses two planar ring systems. The study provided insights into the partial conjugation between these ring systems and their impact on NMR chemical shifts (Mosher et al., 1996).
Cytostatic Properties
Research into the cytostatic properties of derivatives of ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been conducted. Ryng et al. (1997) synthesized derivatives of this compound and examined their cytostatic activity, finding that some derivatives showed better activity than Dacarbazine, a known medication (Ryng et al., 1997).
Photochemical Reactions
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is also significant in photochemical studies. Amati et al. (2010) studied the photochemical reactions of certain derivatives, focusing on their photophysical properties and singlet oxygen activation (Amati et al., 2010).
Advanced Organic Synthesis
The compound is a key player in advanced organic synthesis. Achutha et al. (2017) synthesized a derivative of ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, characterized it using spectral analysis, and confirmed its structure through X-ray diffraction studies. This research contributes to the understanding of molecular interactions and structural stability (Achutha et al., 2017).
Safety And Hazards
While specific safety and hazard information for Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate was not found, similar compounds such as 4-Chlorobenzoyl chloride are considered hazardous. They can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
特性
IUPAC Name |
ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYSHFHHDAGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)
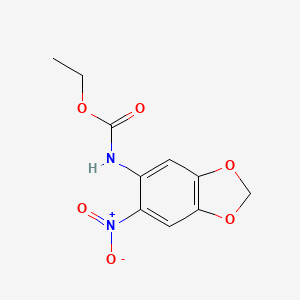
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)
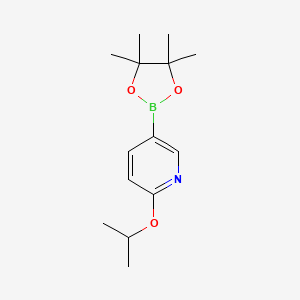
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
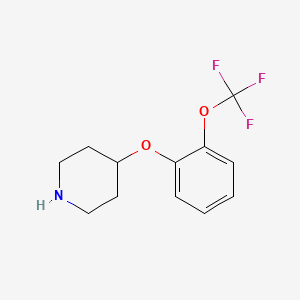
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
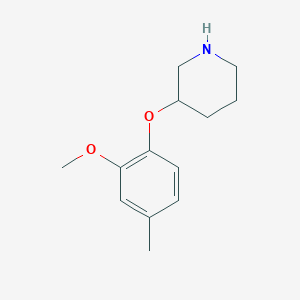
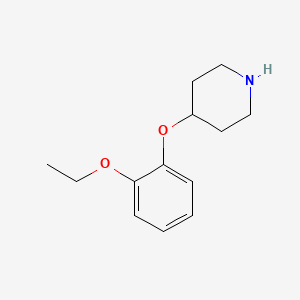
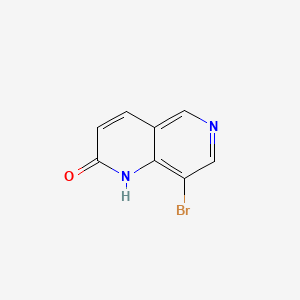
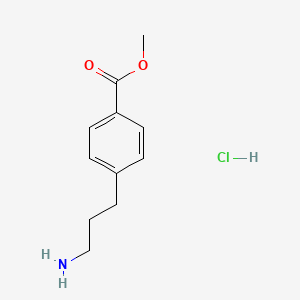
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)
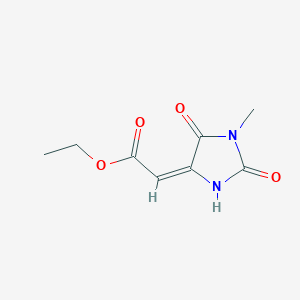
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)